molecular formula C14H14F3N3O B213588 N-(3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B213588
M. Wt: 297.28 g/mol
InChI Key: JSDCRJUGYQNBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. It belongs to the class of curcumin analogs, which are compounds derived from the natural product curcumin. EF24 has been studied extensively for its anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

N-(3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exerts its effects through multiple mechanisms, including the inhibition of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress. Additionally, this compound has been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to modulate several biochemical and physiological processes, including the regulation of cell cycle, apoptosis, and autophagy. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound has been found to modulate the expression of several genes involved in these processes, including Bcl-2, Bax, p21, and cyclin D1.

Advantages and Limitations for Lab Experiments

N-(3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, this compound has some limitations, including its low bioavailability, which may limit its therapeutic potential in vivo. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify its specific targets. Finally, the development of this compound derivatives with improved potency and selectivity may lead to the discovery of novel therapeutic agents.

Synthesis Methods

N-(3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be synthesized in several ways, including the reaction of 3-ethylphenylboronic acid with 3-(trifluoromethyl)pyrazole-5-carboxaldehyde, followed by the addition of methylamine and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-ethylphenylboronic acid with 3-(trifluoromethyl)pyrazole-5-carboxylic acid, followed by the addition of thionyl chloride and subsequent reaction with methylamine.

Scientific Research Applications

N-(3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are the underlying mechanisms of many neurodegenerative diseases. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are the mediators of inflammation.

properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H14F3N3O/c1-3-9-5-4-6-10(7-9)18-13(21)11-8-12(14(15,16)17)19-20(11)2/h4-8H,3H2,1-2H3,(H,18,21)

InChI Key

JSDCRJUGYQNBFV-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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